

# Application Notes and Protocols for Studying Momelotinib Resistance Mechanisms Using CRISPR-Cas9

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Compound of Interest		
Compound Name:	Momelotinib	
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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 genome-wide screening to identify and validate genes and pathways associated with resistance to **Momelotinib**, a JAK1/JAK2 and ACVR1 inhibitor used in the treatment of myelofibrosis.

## Introduction to Momelotinib and Resistance

**Momelotinib** is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key components of the JAK-STAT signaling pathway.[1][2][3][4] This pathway is crucial for the signaling of various cytokines and growth factors that regulate hematopoiesis and immune function.[3][5] In myelofibrosis, a myeloproliferative neoplasm, the JAK-STAT pathway is often constitutively active due to mutations in genes like JAK2, MPL, or CALR.[6][7][8] By inhibiting JAK1 and JAK2, **Momelotinib** reduces splenomegaly and alleviates constitutional symptoms associated with the disease.[3][9]

A unique feature of **Momelotinib** is its additional inhibitory activity against activin A receptor, type 1 (ACVR1), also known as ALK2.[1][2][3] ACVR1 is involved in the regulation of hepcidin, a key hormone in iron homeostasis.[3] By inhibiting ACVR1, **Momelotinib** can reduce hepcidin

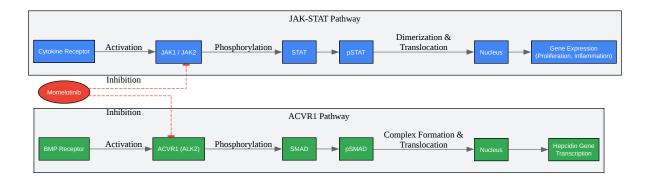


levels, thereby improving iron availability for erythropoiesis and addressing the anemia often associated with myelofibrosis.[1][3][9]

Despite its efficacy, the development of resistance to **Momelotinib** can limit its long-term therapeutic benefit. Understanding the molecular mechanisms underlying this resistance is critical for developing strategies to overcome it, such as combination therapies or next-generation inhibitors. CRISPR-Cas9 technology offers a powerful and unbiased approach to systematically identify genes whose loss or gain of function confers resistance to **Momelotinib**. [10][11][12][13]

## **Signaling Pathways Targeted by Momelotinib**

The dual inhibitory action of **Momelotinib** on the JAK-STAT and ACVR1 pathways is central to its therapeutic effect.



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Momelotinib's dual inhibition of JAK-STAT and ACVR1 signaling pathways.



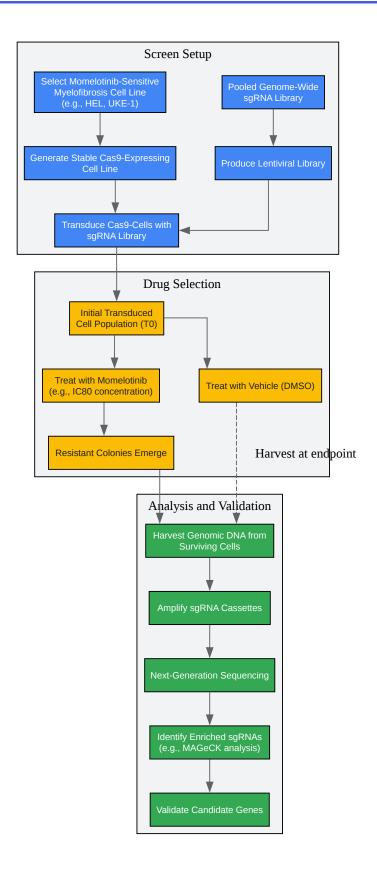
# **Application of CRISPR-Cas9 Screens for Resistance Studies**

Genome-wide CRISPR-Cas9 knockout screens can be employed to identify genes whose loss-of-function leads to **Momelotinib** resistance.[14][15][16] In this approach, a pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cancer cells that are sensitive to **Momelotinib**. The cells are then treated with a cytotoxic concentration of **Momelotinib**. Cells that acquire resistance due to the knockout of a specific gene will survive and proliferate, leading to an enrichment of the corresponding sgRNAs in the surviving population. Deep sequencing can then be used to identify these enriched sgRNAs, thereby pinpointing the resistance-conferring genes.

## **Experimental Workflow for CRISPR-Cas9 Screening**

The overall workflow for a CRISPR-Cas9 screen to identify **Momelotinib** resistance genes is depicted below.





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Workflow of a genome-wide CRISPR-Cas9 screen for Momelotinib resistance.



### **Protocols**

# Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Momelotinib Resistance

Objective: To identify genes whose knockout confers resistance to **Momelotinib** in a myelofibrosis cell line.

#### Materials:

- Momelotinib-sensitive myelofibrosis cell line (e.g., HEL, UKE-1)
- Lentiviral vector expressing Cas9 (e.g., lentiCas9-Blast)
- Pooled human genome-wide sgRNA library (e.g., GeCKO v2, TKOv3)
- Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells for lentivirus production
- Transfection reagent (e.g., Lipofectamine 3000)
- Polybrene
- Puromycin, Blasticidin
- Momelotinib
- DMSO (vehicle control)
- Genomic DNA extraction kit
- PCR primers for sgRNA amplification
- Next-generation sequencing platform

#### Methodology:

Generation of a Stable Cas9-Expressing Cell Line:



- Transduce the parental myelofibrosis cell line with lentiCas9-Blast virus.
- Select for stably transduced cells using Blasticidin.
- Validate Cas9 expression and activity via Western blot and a functional assay (e.g., targeting a surface marker like CD81 followed by FACS analysis).
- · Lentiviral Library Production:
  - Co-transfect HEK293T cells with the pooled sgRNA library plasmid, psPAX2, and pMD2.G.
  - Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
  - Titer the viral library on the Cas9-expressing myelofibrosis cell line to determine the multiplicity of infection (MOI).
- CRISPR Library Transduction:
  - Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low MOI (0.2-0.3) to ensure that most cells receive a single sgRNA.
  - Use a sufficient number of cells to maintain a library coverage of at least 200-500 cells per sgRNA.
  - Select transduced cells with puromycin.
  - Collect a cell pellet from the initial transduced population to serve as the baseline (T0)
     reference.

#### Momelotinib Selection:

- Determine the IC80 (concentration that inhibits 80% of cell growth) of Momelotinib for the Cas9-expressing cell line.
- Plate the transduced cell pool and treat with either Momelotinib at the IC80 concentration or DMSO as a vehicle control.



- Culture the cells for 14-21 days, or until resistant colonies are clearly visible in the Momelotinib-treated plates. Maintain library coverage by passaging a sufficient number of cells.
- Sample Collection and Analysis:
  - Harvest genomic DNA from the surviving Momelotinib-treated cells and the parallel DMSO-treated control cells.
  - Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
  - Perform next-generation sequencing on the amplified sgRNA libraries.
  - Analyze the sequencing data using software like MAGeCK to identify sgRNAs that are significantly enriched in the **Momelotinib**-treated population compared to the control population.

### **Protocol 2: Validation of Candidate Resistance Genes**

Objective: To confirm that the knockout of candidate genes identified in the primary screen confers **Momelotinib** resistance.

#### Methodology:

- Individual sgRNA Validation:
  - Design 2-3 independent sgRNAs targeting each high-confidence candidate gene.
  - Individually transduce the Cas9-expressing parental cell line with lentiviruses for each sqRNA.
  - Generate stable knockout cell lines for each candidate gene.
  - Confirm gene knockout by Sanger sequencing and Western blot or qRT-PCR.
- Dose-Response Assays:



- Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout cell lines and the parental control line across a range of **Momelotinib** concentrations.
- Calculate the IC50 for each cell line. A significant increase in IC50 for a knockout line compared to the control confirms its role in resistance.
- Competitive Growth Assays:
  - Co-culture GFP-labeled parental cells with unlabeled knockout cells.
  - Treat the co-culture with Momelotinib or DMSO.
  - Monitor the percentage of GFP-positive and unlabeled cells over time using flow cytometry. An increase in the proportion of unlabeled (knockout) cells in the **Momelotinib**treated condition indicates a competitive growth advantage and confirms the resistance phenotype.

### **Data Presentation**

Table 1: Quality Control Metrics for CRISPR-Cas9 Screen

Parameter	Recommended Value	Example Result
Library Coverage (at transduction)	> 200 cells/sgRNA	350 cells/sgRNA
Transduction Efficiency (MOI)	0.2 - 0.3	0.25
Sequencing Read Depth	> 200 reads/sgRNA	400 reads/sgRNA
Gini Index (sgRNA distribution)	< 0.2	0.15
Correlation between Replicates	> 0.9	0.96

# Table 2: Top Candidate Genes Conferring Momelotinib Resistance from a Hypothetical Screen



Gene Symbol	Description	Enrichment Score (MAGeCK)	False Discovery Rate (FDR)
SOCS3	Suppressor of cytokine signaling 3	15.2	< 0.001
PTPN11	Protein tyrosine phosphatase, non- receptor type 11 (SHP2)	12.8	< 0.001
NF1	Neurofibromin 1	9.5	0.002
CBL	Cbl proto-oncogene	8.1	0.005
ACVR1	Activin A receptor type 1	7.6	0.008

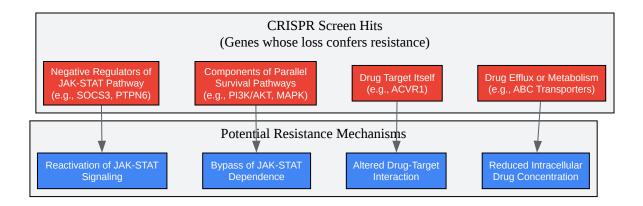
## Table 3: Validation of Momelotinib Resistance in Candidate Gene Knockout Cell Lines

Cell Line	Momelotinib IC50 (nM)	Fold Change in IC50 (vs. Parental)
Parental (Wild-Type)	250	1.0
SOCS3 KO	1250	5.0
PTPN11 KO	980	3.9
ACVR1 KO	750	3.0

## **Logical Relationships in Resistance Mechanisms**

Hits from the CRISPR screen can be categorized to elucidate different mechanisms of **Momelotinib** resistance.





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#### Categorization of CRISPR screen hits to infer resistance mechanisms.

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